2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2BrClF3NO It is a pyridine derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogenation of 3-(trifluoromethoxy)pyridine, followed by selective bromination and chlorination. The reaction conditions often require the use of halogenating agents such as bromine and chlorine, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(methanesulfonyl)pyridine
Uniqueness
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms, along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form halogen bonds. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H2BrClF3NO |
---|---|
Molecular Weight |
276.44 g/mol |
IUPAC Name |
2-bromo-5-chloro-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrClF3NO/c7-5-4(13-6(9,10)11)1-3(8)2-12-5/h1-2H |
InChI Key |
PVUNZTLTEAWNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.